molecular formula C9H14O2 B14270618 Cyclohexanone, 2-hydroxy-2-(2-propenyl)-, (2R)- CAS No. 169555-83-3

Cyclohexanone, 2-hydroxy-2-(2-propenyl)-, (2R)-

Cat. No.: B14270618
CAS No.: 169555-83-3
M. Wt: 154.21 g/mol
InChI Key: PJXLKTZTKISRPE-VIFPVBQESA-N
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Description

Cyclohexanone, 2-hydroxy-2-(2-propenyl)-, (2R)- is an organic compound with the molecular formula C9H14O2. It is a derivative of cyclohexanone, featuring a hydroxyl group and a propenyl group attached to the cyclohexane ring. This compound is notable for its unique structure, which includes a six-membered ring, a ketone group, and a tertiary alcohol group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-hydroxy-2-(2-propenyl)-, (2R)- can be achieved through several methods. One common approach involves the reaction of cyclohexanone with allyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the propenyl group to the cyclohexanone ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic processes. These processes are designed to maximize yield and efficiency while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced catalytic systems is common in industrial settings to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-hydroxy-2-(2-propenyl)-, (2R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanone, 2-hydroxy-2-(2-propenyl)-, (2R)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-hydroxy-2-(2-propenyl)-, (2R)- involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of specific proteins and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanone, 2-hydroxy-2-(2-propenyl)-, (2R)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

169555-83-3

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(2R)-2-hydroxy-2-prop-2-enylcyclohexan-1-one

InChI

InChI=1S/C9H14O2/c1-2-6-9(11)7-4-3-5-8(9)10/h2,11H,1,3-7H2/t9-/m0/s1

InChI Key

PJXLKTZTKISRPE-VIFPVBQESA-N

Isomeric SMILES

C=CC[C@@]1(CCCCC1=O)O

Canonical SMILES

C=CCC1(CCCCC1=O)O

Origin of Product

United States

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